molecular formula C7H4ClNO2 B13670924 4-Chlorobenzo[c]isoxazol-3(1H)-one

4-Chlorobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13670924
M. Wt: 169.56 g/mol
InChI Key: UIJVQVXICNRNDN-UHFFFAOYSA-N
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Description

4-Chlorobenzo[c]isoxazol-3(1H)-one (CAS: 1781106-73-7) is a benzisoxazole derivative characterized by a chlorine substituent at the 4-position of the fused benzene ring. Its molecular formula is C₇H₄ClNO₂, with a molecular weight of 169.57 g/mol.

Properties

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

4-chloro-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H

InChI Key

UIJVQVXICNRNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)ON2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride, followed by cyclization under acidic conditions. Another approach involves the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods: Industrial production of 4-Chlorobenzo[c]isoxazol-3(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Chlorobenzo[c]isoxazol-3(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-Chlorobenzo[c]isoxazol-3(1H)-one with structurally related benzisoxazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
4-Chlorobenzo[c]isoxazol-3(1H)-one 1781106-73-7 C₇H₄ClNO₂ 169.57 4-Cl Storage: 2–8°C; purity unspecified
4-Fluorobenzo[c]isoxazol-3(1H)-one 344779-33-5 C₇H₄FNO₂ 153.11 4-F Storage: Sealed, 2–8°C; hazards: H302 (acute toxicity), H315/H319 (skin/eye irritation)
6-Chlorobenzo[c]isoxazol-3(1H)-one 344779-30-2 C₇H₄ClNO₂ 169.57 6-Cl Purity: 97%; priced at $1294/1g
Benzo[d]isoxazol-3(2H)-one derivatives N/A Varies Varies Variable Used in AKR1C3 inhibition; substituents modulate binding affinity

Key Observations:

  • Halogen Effects: The 4-chloro derivative has a higher molecular weight than its 4-fluoro analog due to chlorine’s larger atomic mass.
  • No direct comparison data exist, but positional isomerism often impacts biological activity and synthetic accessibility .

Stability and Hazard Profiles

  • 4-Chloro Compound: Limited hazard data are reported, suggesting lower acute toxicity compared to the 4-fluoro analog, which carries warnings for acute oral toxicity (H302) and skin/eye irritation (H315/H319) .
  • Storage : Both 4-chloro and 4-fluoro derivatives require refrigeration (2–8°C), indicating sensitivity to thermal degradation .

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